molecular formula C7H5ClFNO B1430888 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone CAS No. 1236770-00-5

1-(2-Chloro-3-fluoropyridin-4-YL)ethanone

Cat. No. B1430888
CAS RN: 1236770-00-5
M. Wt: 173.57 g/mol
InChI Key: DGROSOJEGOSVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Chloro-3-fluoropyridin-4-YL)ethanone” is a chemical compound with the molecular formula C7H5ClFNO. It has a molecular weight of 173.57 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClFNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It should be stored at a temperature between 2-8°C . .

Scientific Research Applications

Building Blocks in Chemical Synthesis

“1-(2-Chloro-3-fluoropyridin-4-YL)ethanone” is used as a building block in chemical synthesis . It’s a key component in the creation of complex chemical structures, and its unique properties make it a valuable tool in the development of new compounds .

Life Science Research

This compound is also used in life science research . It’s a part of the toolkit that scientists use to explore biological processes and develop new biotechnologies .

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are a class of compounds with interesting and unusual physical, chemical, and biological properties . “1-(2-Chloro-3-fluoropyridin-4-YL)ethanone” can be used in the synthesis of these compounds .

Development of Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The compound “1-(2-Chloro-3-fluoropyridin-4-YL)ethanone” could potentially be used in the development of new fluorinated pharmaceuticals .

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . “1-(2-Chloro-3-fluoropyridin-4-YL)ethanone” could be used in the development of new fluorinated agrochemicals .

Development of Imaging Agents

“1-(2-Chloro-3-fluoropyridin-4-YL)ethanone” could be used in the synthesis of F 18-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

1-(2-chloro-3-fluoropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGROSOJEGOSVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-3-fluoropyridin-4-YL)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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